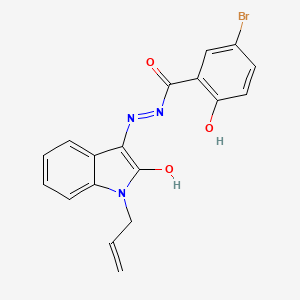
5-bromo-2-hydroxy-N-(2-hydroxy-1-prop-2-enylindol-3-yl)iminobenzamide
Overview
Description
5-bromo-2-hydroxy-N-(2-hydroxy-1-prop-2-enylindol-3-yl)iminobenzamide is a complex organic compound that features a brominated hydroxybenzamide core linked to an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-hydroxy-N-(2-hydroxy-1-prop-2-enylindol-3-yl)iminobenzamide typically involves multiple steps. One common route starts with the bromination of 2-hydroxybenzamide to form 5-bromo-2-hydroxybenzamide. This intermediate is then reacted with 2-hydroxy-1-prop-2-enylindole-3-carbaldehyde under Schiff base formation conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-hydroxy-N-(2-hydroxy-1-prop-2-enylindol-3-yl)iminobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-bromo-2-hydroxy-N-(2-hydroxy-1-prop-2-enylindol-3-yl)iminobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 5-bromo-2-hydroxy-N-(2-hydroxy-1-prop-2-enylindol-3-yl)iminobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-hydroxybenzamide: Shares the brominated hydroxybenzamide core but lacks the indole moiety.
2-hydroxy-1-prop-2-enylindole-3-carbaldehyde: Contains the indole moiety but lacks the brominated hydroxybenzamide core.
Uniqueness
5-bromo-2-hydroxy-N-(2-hydroxy-1-prop-2-enylindol-3-yl)iminobenzamide is unique due to the combination of the brominated hydroxybenzamide core and the indole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-2-hydroxy-N-(2-hydroxy-1-prop-2-enylindol-3-yl)iminobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O3/c1-2-9-22-14-6-4-3-5-12(14)16(18(22)25)20-21-17(24)13-10-11(19)7-8-15(13)23/h2-8,10,23,25H,1,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEJIMKOERTZAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[N-(benzenesulfonyl)-2-methylanilino]-N-(2-chlorophenyl)acetamide](/img/structure/B3452670.png)
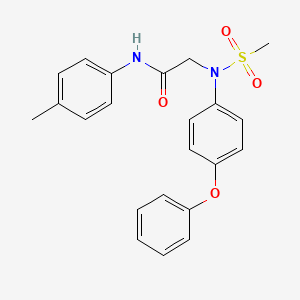
![1-methyl-N~3~,N~5~-bis[3-(trifluoromethyl)phenyl]-1H-pyrazole-3,5-dicarboxamide](/img/structure/B3452684.png)
![N-(4-{2-[(4E)-3-Methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-YL)-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-YL}phenyl)acetamide](/img/structure/B3452691.png)
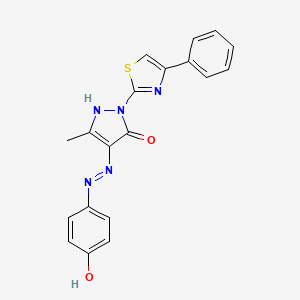
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methoxybenzohydrazide](/img/structure/B3452706.png)
![3-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3452707.png)
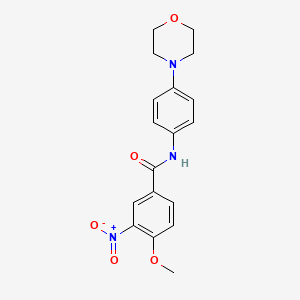
![15-Morpholin-4-yl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaen-11-one](/img/structure/B3452725.png)
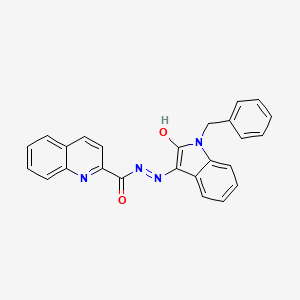
![2-[2-hydroxy-3-(phenylcarbamothioyldiazenyl)indol-1-yl]-N-phenylacetamide](/img/structure/B3452755.png)
![2-{3-[(4-nitrobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B3452762.png)
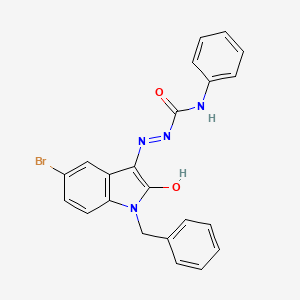
![[4-[Butanoyl-(4-chlorophenyl)sulfonylamino]-2,6-dichlorophenyl] butanoate](/img/structure/B3452796.png)
